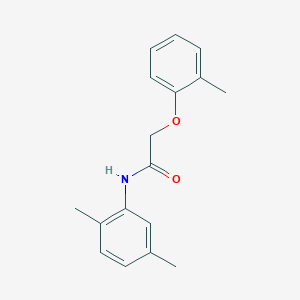

![molecular formula C18H19NO3S B5569464 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

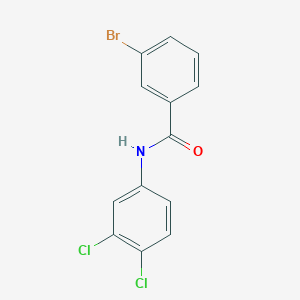

Description

3-[4-(1,1-Dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide is a chemical compound that belongs to the class of benzisothiazoles. It's known for its unique structural and chemical properties.

Synthesis Analysis

The synthesis of related 1,2-benzisothiazole 1,1-dioxides often involves reactions with phosphorus pentoxide and amines or organolithium compounds. For instance, 3-Amino-1,2-benzisothiazole-1,1-dioxides are prepared by heating saccharin and hydrochlorides of primary and secondary aliphatic amines with phosphorus pentoxide (Jensen & Pedersen, 1981).

Molecular Structure Analysis

The molecular structure of related compounds can be complex. For example, the crystal structure of 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, a similar compound, indicates an orthorhombic space group and specific bond angles and lengths that contribute to its stability (Liang, 2009).

Chemical Reactions and Properties

Benzisothiazole derivatives show a range of chemical reactions, often involving nucleophilic attack leading to fission of the thiazole ring or reactions with various nucleophiles resulting in diverse products (Carrington, Clarke, & Scrowston, 1971).

Physical Properties Analysis

The physical properties of such compounds can vary depending on the substituents and structural configuration. Typically, these properties include melting points, boiling points, and solubility in various solvents.

Chemical Properties Analysis

Chemical properties of benzisothiazole 1,1-dioxides include reactivity with other chemical agents, stability under various conditions, and the ability to form complex compounds or undergo various chemical transformations (Davis et al., 1990).

Scientific Research Applications

Catalysis and Organic Synthesis

Complexes derived from related organochalcogen ligands have been explored for their catalytic properties, including transfer hydrogenation and oxidation of alcohols. These studies demonstrate the utility of such compounds in facilitating chemical transformations, potentially offering insights into the catalytic applications of 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide (Fariha Saleem et al., 2014; Fariha Saleem et al., 2013).

Ligand Chemistry and Metal Complex Formation

The synthesis of novel ligands and their metal complexes has been a focal point of research, demonstrating the potential for the development of new materials with unique chemical properties. Such studies provide a foundation for exploring the binding and coordination chemistry of 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide with various metals, which could lead to applications in catalysis, molecular recognition, or materials science (O. El‐Gammal et al., 2021).

Sensor Development and Anion Detection

Research on the development of sensors based on related chemical structures highlights the potential for 3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide to act as a molecular sensor or probe. Such compounds could be tailored to detect specific ions or molecules, providing valuable tools for analytical chemistry, environmental monitoring, or medical diagnostics (Asim A. Balakit et al., 2020).

properties

IUPAC Name |

3-[4-(2-methylbutan-2-yl)phenoxy]-1,2-benzothiazole 1,1-dioxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-4-18(2,3)13-9-11-14(12-10-13)22-17-15-7-5-6-8-16(15)23(20,21)19-17/h5-12H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOKKTSTVYXBMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC=C(C=C1)OC2=NS(=O)(=O)C3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)

![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)